molecular formula C10H7BrFNO2 B1409708 Ethyl 2-bromo-5-cyano-4-fluorobenzoate CAS No. 1807214-97-6

Ethyl 2-bromo-5-cyano-4-fluorobenzoate

Cat. No.: B1409708
CAS No.: 1807214-97-6
M. Wt: 272.07 g/mol
InChI Key: LBKOHJGZVMMTHI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-4-fluorobenzoate is a chemical compound with the molecular formula C10H7BrFNO2 and a molecular weight of 272.07 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-cyano-4-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-5-cyano-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-4-fluorobenzoate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its incorporation into biological systems .

Comparison with Similar Compounds

Ethyl 2-bromo-5-cyano-4-fluorobenzoate can be compared with similar compounds such as:

    Ethyl 2-bromo-5-fluorobenzoate: Lacks the cyano group, resulting in different reactivity and applications.

    Ethyl 2-bromo-4-cyano-5-fluorobenzoate: Similar structure but different positional isomer, affecting its chemical properties.

    Ethyl 5-bromo-4-cyano-2-fluorobenzoate: Another positional isomer with distinct reactivity

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKOHJGZVMMTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-5-cyano-4-fluorobenzoate
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